Erycristagallin
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Overview
Description
Erycristagallin is a natural product found in Erythrina crista-galli, Erythrina variegata, and other organisms with data available.
Scientific Research Applications
Anti-Inflammatory Properties
Erycristagallin has demonstrated significant anti-inflammatory effects. In a study, erycristagallin isolated from Erythrina mildbraedii showed potent activity against various models of inflammation. In vivo, it inhibited phospholipase A(2)-induced mouse paw oedema and reduced chronic inflammation. The anti-inflammatory action is attributed to its ability to inhibit arachidonic acid metabolism via the 5-lipoxygenase pathway and its antioxidant activity in the DPPH test (Njamen et al., 2003).
Antibacterial Activity
Erycristagallin has shown potent antibacterial properties, particularly against cariogenic oral bacteria. A study found that erycristagallin exhibited high antibacterial activity against mutans streptococci and other oral pathogens. This property positions erycristagallin as a potential agent for preventing dental caries by inhibiting the growth of cariogenic bacteria (Sato et al., 2003).
Antiplasmodial Activities
Erycristagallin, along with other compounds from the root bark of Erythrina abyssinica, displayed antiplasmodial activities. This suggests its potential use in the development of treatments for malaria (Yenesew et al., 2003).
Radical Scavenging Activities
Erycristagallin has demonstrated radical scavenging properties. A study indicated that erycristagallin, among other compounds from Erythrina abyssinica, showed activity towards the DPPH radical, pointing to its potential as an antioxidant (Yenesew et al., 2009).
properties
Product Name |
Erycristagallin |
---|---|
Molecular Formula |
C25H26O4 |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
2,10-bis(3-methylbut-2-enyl)-6H-[1]benzofuro[3,2-c]chromene-3,9-diol |
InChI |
InChI=1S/C25H26O4/c1-14(2)5-7-16-11-19-23(12-22(16)27)28-13-20-17-9-10-21(26)18(8-6-15(3)4)24(17)29-25(19)20/h5-6,9-12,26-27H,7-8,13H2,1-4H3 |
InChI Key |
VNTSSLCFFUCTNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=CC2=C(C=C1O)OCC3=C2OC4=C3C=CC(=C4CC=C(C)C)O)C |
synonyms |
3,9-dihydroxy-2,10-di(gamma,gamma-dimethylallyl)-6a,11a-dehydropterocarpan erycristagallin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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